molecular formula C18H15N5OS B237859 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

货号 B237859
分子量: 349.4 g/mol
InChI 键: XMMXLBHWNPZXIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor signaling pathway, which is involved in the development and progression of various B-cell malignancies. In recent years, TAK-659 has gained significant attention as a potential therapeutic agent for the treatment of B-cell malignancies.

作用机制

4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide exerts its therapeutic effect by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation of downstream signaling pathways, including the PI3K-AKT-mTOR and NF-κB pathways, which are involved in the survival, proliferation, and migration of B-cell malignancy cells. By inhibiting BTK activity, 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide blocks the activation of these pathways, leading to reduced cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
In preclinical studies, 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been shown to inhibit BTK activity in a dose-dependent manner, leading to reduced proliferation and survival of B-cell malignancy cells. 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in B-cell malignancy cells. In addition, 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been shown to inhibit the migration of B-cell malignancy cells, which is a crucial step in the metastasis of these tumors.

实验室实验的优点和局限性

One of the main advantages of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has also been shown to be effective in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. However, one limitation of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

Several future directions for the development of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide as a therapeutic agent for B-cell malignancies have been identified. These include the evaluation of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in combination with other targeted agents, such as PI3K inhibitors, as well as the evaluation of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in combination with immunotherapy agents, such as checkpoint inhibitors. In addition, the development of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide analogues with improved pharmacokinetic properties may further enhance its therapeutic potential.

合成方法

The synthesis of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves several steps, including the preparation of key intermediates and the coupling of the final benzamide moiety. The synthesis route has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.

科学研究应用

4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation, survival, and migration of B-cell malignancy cells.

属性

产品名称

4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

分子式

C18H15N5OS

分子量

349.4 g/mol

IUPAC 名称

4-ethyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C18H15N5OS/c1-2-12-3-5-13(6-4-12)16(24)20-15-9-7-14(8-10-15)17-22-23-11-19-21-18(23)25-17/h3-11H,2H2,1H3,(H,20,24)

InChI 键

XMMXLBHWNPZXIP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

规范 SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。